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Cat. No.: B8086765
Get Quote
Introduction

Ziyuglycoside | is a triterpenoid saponin isolated from the roots of Sanguisorba officinalis.[1][2]
It has garnered significant interest in the fields of cosmetics and medicine for its various
biological activities, including anti-wrinkle properties and potential applications in treating
myelosuppression.[1][2] Accurate structural confirmation and purity assessment of
Ziyuglycoside | standards are paramount for research and development. This guide provides a
comprehensive overview of the spectroscopic data and analytical methodologies pertinent to
the characterization of Ziyuglycoside I, catering to researchers, scientists, and drug
development professionals. While complete, officially published spectral datasets for
Ziyuglycoside | are not readily available in the public domain, this document compiles available
mass spectrometry data and presents expected spectroscopic characteristics based on its
known chemical structure.

Chemical Structure and Properties

e Molecular Formula: Ca1HeeO13[3]

e Molecular Weight: 766.96 g/mol [3]
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e CAS Number: 35286-58-9[3]
o Class: Triterpenoid Saponin[3]

The structure of Ziyuglycoside | consists of a pentacyclic triterpene aglycone linked to sugar
moieties. This complex structure gives rise to a detailed spectroscopic profile.

Spectroscopic Data
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation
pattern of Ziyuglycoside I. Below are the mass spectrometric parameters derived from Ultra-
Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) studies.

Parameter Value

Molecular Formula Ca1He6013

Molecular Weight 766.96

lonization Mode Electrospray lonization (ESI), Positive
Precursor lon (M+H)* m/z 767.5

Key Fragment lons Data not explicitly detailed in reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed *H and 3C NMR data for Ziyuglycoside | are not fully available in the cited literature.
However, based on the known structure of Ziyuglycoside I, which is a ursane-type triterpenoid
glycoside, the following tables outline the expected chemical shift regions for the key structural
components.

Table 1: Expected *H NMR Chemical Shifts for Ziyuglycoside |
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Proton Type

Expected Chemical Shift
(3, ppm)

Multiplicity (Typical)

Aglycone Methyl Protons

0.7-1.5 s, d
(CH5)
Aglycone Methylene/Methine

N Y 1.0-25 m

(CH2/CH)
Olefinic Proton (C=CH) 5.2-55 t,brs
Protons on Carbons Bearing

3.2-45 m
Oxygen
Anomeric Protons (Sugar O-

43-55 d
CH-0)
Other Sugar Protons 3.0-4.0 m

Table 2: Expected 13C NMR Chemical Shifts for Ziyuglycoside |

Carbon Type

Expected Chemical Shift (3, ppm)

Aglycone Methyl Carbons (CHs) 15-30
Aglycone Methylene/Methine (CH2/CH) 20 - 60
Olefinic Carbons (C=C) 120 - 145
Carbons Bearing Oxygen (C-O) 60 - 90
Anomeric Carbons (Sugar O-C-O) 95-105
Other Sugar Carbons 60 - 85
Carboxyl Carbon (C=0) 175 -185

Infrared (IR) Spectroscopy

The IR spectrum of Ziyuglycoside | is expected to show characteristic absorption bands

corresponding to its various functional groups.
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Table 3: Expected IR Absorption Bands for Ziyuglycoside |

. Characteristic Absorption )
Functional Group ( 1 Intensity
cm-

O-H Stretch (Alcohols, H-

bonding) 3200 - 3600 Strong, Broad
C-H Stretch (sp3) 2850 - 3000 Strong

C=0 Stretch (Carboxylic Acid) 1700 - 1725 Strong

C=C Stretch (Alkene) 1640 - 1680 Medium

C-0O Stretch (Alcohols, Ethers) 1000 - 1260 Strong

Experimental Protocols
UPLC-MS/MS Analysis

This protocol is adapted from pharmacokinetic studies of Ziyuglycoside I.[4]

o Chromatography System: Waters ACQUITY UPLC System.

e Column: ACQUITY UPLC BEH C18 column (2.1 mm x 50 mm, 1.7 pm).

» Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

o Gradient Program: A typical gradient might start at 10% B, increase to 90% B over several
minutes, hold, and then return to initial conditions for equilibration.

e Flow Rate: 0.4 mL/min.
e Column Temperature: 40 °C.

o Mass Spectrometry System: A triple quadrupole mass spectrometer equipped with an ESI
source.

« lonization Mode: Positive ion mode (ESI+).
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» Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification, monitoring
the transition from the precursor ion to a specific product ion.

» Data Analysis: Software such as MassLynx is used for data acquisition and analysis.

General Protocol for NMR Data Acquisition

The following is a general procedure for obtaining NMR spectra of triterpenoid saponins.

Sample Preparation: Dissolve 5-10 mg of the Ziyuglycoside | standard in approximately 0.5
mL of a suitable deuterated solvent (e.g., Pyridine-ds, Methanol-d4, or DMSO-de). Pyridine-ds
is often used for complex saponins to ensure good solubility and signal dispersion.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (& 0.00
ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for
adequate resolution of the complex proton and carbon signals.

'H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters
include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width
covering approximately -1 to 15 ppm, and a relaxation delay of 1-2 seconds.

13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum. A larger number of scans
and a longer relaxation delay may be necessary due to the low natural abundance of 13C and
the presence of quaternary carbons.

2D NMR Experiments: To aid in structural elucidation, various 2D NMR experiments are
essential. These include COSY (Correlation Spectroscopy) to identify proton-proton
couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their
directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify
long-range proton-carbon couplings.

General Protocol for IR Data Acquisition

o Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A
small amount of the Ziyuglycoside | standard is finely ground with dry KBr powder and
pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving
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the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and
allowing the solvent to evaporate.

e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

o Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet)
is first recorded. The sample is then placed in the instrument, and the sample spectrum is
acquired.

o Data Analysis: The spectrum is typically plotted as percent transmittance versus
wavenumber (cm~1). The absorption bands are then identified and assigned to the
corresponding functional groups.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic identification and
characterization of a natural product standard like Ziyuglycoside I.
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Workflow for Spectroscopic Characterization of Ziyuglycoside |
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Caption: General workflow for the isolation and spectroscopic characterization of Ziyuglycoside
l.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/16685746/
https://pubmed.ncbi.nlm.nih.gov/16685746/
https://www.tandfonline.com/doi/abs/10.1080/10286020.2023.2253153
https://www.researchgate.net/figure/1-H-NMR-chemical-shift-values-for-compounds-5-7-and-10-recorded-in-CD-3-OD-a_tbl1_51690229
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf
https://www.benchchem.com/product/b8086765/docs#a-technical-guide-to-the-spectroscopic-analysis-of-ziyuglycoside-i
https://www.benchchem.com/product/b8086765/docs#a-technical-guide-to-the-spectroscopic-analysis-of-ziyuglycoside-i
https://www.benchchem.com/product/b8086765/docs#a-technical-guide-to-the-spectroscopic-analysis-of-ziyuglycoside-i
https://www.benchchem.com/product/b8086765/docs#a-technical-guide-to-the-spectroscopic-analysis-of-ziyuglycoside-i
https://www.benchchem.com/product/b8086765?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8086765?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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